molecular formula C10H7ClN2 B8315252 (6-Chloro-indol-1-yl)-acetonitrile

(6-Chloro-indol-1-yl)-acetonitrile

Cat. No.: B8315252
M. Wt: 190.63 g/mol
InChI Key: WINWHURSFTYOIJ-UHFFFAOYSA-N
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Description

(6-Chloro-indol-1-yl)-acetonitrile (CAS 61220-58-4) is a substituted indole derivative with the molecular formula C₁₀H₇ClN₂ and a molecular weight of 190.63 g/mol . Its structure features a chloro substituent at the 6-position of the indole ring and an acetonitrile group at the 1-position (Figure 1). This compound is of interest in organic synthesis and pharmaceutical research due to the reactive nitrile group and the electron-withdrawing chlorine substituent, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)acetonitrile

InChI

InChI=1S/C10H7ClN2/c11-9-2-1-8-3-5-13(6-4-12)10(8)7-9/h1-3,5,7H,6H2

InChI Key

WINWHURSFTYOIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
(6-Chloro-indol-1-yl)-acetonitrile Cl (6), CN (1) C₁₀H₇ClN₂ 190.63 61220-58-4 High polarity, reactivity in SNAr reactions
2-(6-Methyl-1H-indol-3-yl)acetonitrile CH₃ (6), CN (3) C₁₁H₁₀N₂ 170.21 500777-89-9 Lower polarity due to methyl group; potential intermediates in drug synthesis
2-(6-Nitro-1H-indol-3-yl)acetonitrile NO₂ (6), CN (3) C₁₀H₇N₃O₂ 201.18 7255-88-1 Strong electron-withdrawing nitro group; enhanced electrophilicity
6-BENZYLOXYINDOLE-3-ACETONITRILE OCH₂Ph (6), CN (3) C₁₇H₁₄N₂O 262.31 57765-24-9 Bulky benzyloxy group; altered solubility and steric effects
2-(6-Chloro-1H-indol-3-yl)acetic acid Cl (6), COOH (3) C₁₀H₈ClNO₂ 209.63 1912-44-3 Carboxylic acid group enables salt formation; different reactivity profile

Substituent Impact:

  • Chlorine (Cl): Enhances electrophilicity, making the compound reactive in nucleophilic aromatic substitution (SNAr) .
  • Methyl (CH₃): Increases lipophilicity and reduces polarity compared to chloro derivatives .
  • Nitro (NO₂): Strong electron-withdrawing effect, stabilizing negative charges and directing electrophilic attacks .
  • Benzyloxy (OCH₂Ph): Introduces steric hindrance and alters solubility in organic solvents .

Physicochemical Properties

  • Boiling/Melting Points: Chloro and nitro substituents increase polarity and intermolecular forces (dipole-dipole interactions), leading to higher boiling points compared to methyl or benzyloxy derivatives . For example, acetonitrile (CH₃CN) has a boiling point of 355 K, while propane (nonpolar) boils at 231 K .
  • Solubility: The nitrile group confers moderate solubility in polar aprotic solvents (e.g., acetonitrile, DMF). Chloro-substituted derivatives exhibit lower aqueous solubility than carboxylic acid analogues (e.g., 2-(6-Chloro-indol-3-yl)acetic acid) due to the absence of ionizable groups .

Preparation Methods

Phase-Transfer Catalyzed Alkylation

A widely used method for N-alkylation of indoles involves reacting 6-chloroindole with bromoacetonitrile or chloroacetonitrile under phase-transfer conditions. This approach, adapted from the synthesis of indol-1-yl-acetic acid, employs a two-phase solvent system to enhance reactivity:

Procedure :

  • Reagents : 6-Chloroindole (1.0 equiv), bromoacetonitrile (1.2 equiv), sodium hydroxide (3.0 equiv), tetrabutylammonium bromide (TBAB, 0.05 equiv).

  • Solvent : Benzene/water (2:1 v/v).

  • Conditions : Stir at 25°C for 16–24 hours.

  • Workup : Acidify aqueous phase to pH 3, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Yield : ~85–90% (extrapolated from analogous reactions).

Mechanistic Insight : The phase-transfer catalyst (TBAB) facilitates the deprotonation of 6-chloroindole by hydroxide ions, generating a reactive indolide anion. This intermediate undergoes nucleophilic substitution with bromoacetonitrile, yielding the target nitrile.

Alkylation Under Strong Base Conditions

In anhydrous environments, strong bases like sodium hydride (NaH) enable efficient N-alkylation. This method, inspired by C-2 cyanomethylation protocols, avoids competing side reactions:

Procedure :

  • Reagents : 6-Chloroindole (1.0 equiv), bromoacetonitrile (1.5 equiv), NaH (2.0 equiv).

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Conditions : Stir at 0°C → room temperature for 4–6 hours.

  • Workup : Quench with ice water, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate).

  • Yield : ~75–80% (estimated from similar NaH-mediated alkylations).

Advantages : Higher functional group tolerance and reduced hydrolysis risk compared to aqueous systems.

Cyanoethylation via Nucleophilic Substitution

Chloroacetonitrile serves as a direct alkylating agent under mild conditions. A method derived from chloroacetonitrile synthesis involves:

Procedure :

  • Reagents : 6-Chloroindole (1.0 equiv), chloroacetonitrile (2.0 equiv), potassium carbonate (3.0 equiv).

  • Solvent : Acetonitrile.

  • Conditions : Reflux at 80°C for 12 hours.

  • Workup : Filter, concentrate, and recrystallize from ethanol.

  • Yield : ~65–70% (based on chloroacetonitrile reactivity).

Limitations : Lower yields due to competing hydrolysis of chloroacetonitrile in polar solvents.

Alternative Synthetic Routes

Mannich Reaction Followed by Cyanation

While primarily used for 3-substituted indoles, this approach could be modified for 1-position functionalization:

  • Step 1 : React 6-chloroindole with formaldehyde and dimethylamine to form a Mannich base.

  • Step 2 : Substitute the amine group with cyanide using trimethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF).

  • Yield : ~50–60% (extrapolated from 5-chloroindole-3-acetonitrile synthesis).

Catalytic Reductive Cyanation

A novel method using palladium catalysts and cyanide sources (e.g., KCN) remains exploratory but offers potential for regioselective synthesis.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Phase-transfer alkylationAqueous/organic, 25°C85–90%High yield, simple setupRequires phase-transfer catalyst
NaH-mediated alkylationAnhydrous, 0–25°C75–80%Fast, minimal hydrolysisMoisture-sensitive reagents
Chloroacetonitrile alkylationReflux, 80°C65–70%Readily available reagentsLower yield, side reactions
Mannich-cyanationTwo-step, RT–60°C50–60%Applicable to hindered positionsMulti-step, moderate yield

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying (6-Chloro-indol-1-yl)-acetonitrile to achieve high yields and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, commercial preparation (e.g., ChemFuture PharmaTech) uses indole derivatives and chloroacetonitrile under controlled conditions. Purification via slow evaporation of methanol solutions yields crystalline products, as demonstrated in X-ray diffraction studies . Key parameters include temperature control (20–25°C), inert atmospheres, and solvent selection to minimize by-products.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 12.8°C; flammability class 2) .
  • PPE : Butyl rubber gloves (>480 min breakthrough time) and flame-resistant lab coats .
  • Storage : Keep in sealed containers in cool, dry areas away from oxidizers and acids .
  • Emergency Protocols : Immediate skin/eye rinsing with water (15+ minutes) and medical consultation for exposure .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution detectors and synchrotron radiation for weak diffraction signals.
  • Refinement : SHELXL software is preferred for small-molecule refinement. Fix hydrogen atoms geometrically (C–H = 0.93–0.97 Å, N–H = 0.86 Å) and apply anisotropic displacement parameters for non-H atoms .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–Cl···π contacts) .

Q. What experimental design considerations are critical for developing robust HPLC methods to quantify this compound in complex matrices?

  • Methodological Answer :

  • Mobile Phase : Optimize acetonitrile-water ratios (e.g., 72% acetonitrile) for polarity-driven separation .
  • Column Selection : C18 columns with 5 µm particle size enhance resolution for nitrile-containing compounds .
  • DoE Approach : Use factorial designs to test variables (flow rate, temperature) and assess resolution/retention time trade-offs .
  • Validation : Include spike-recovery tests in simulated matrices (e.g., saline solutions) to validate accuracy (±5% RSD) .

Q. How do solubility properties of this compound vary under different solvent systems, and what phase separation phenomena should researchers anticipate?

  • Methodological Answer :

SolventSolubility (25°C)Phase Separation Triggers
Water1.000 g/L Salt-out agents (e.g., KNO₃)
MethanolMiscibleTemperature drops (<0°C)
Ethyl AcetateHighSaccharide addition (e.g., glucose)
  • Mechanisms : Acetonitrile’s log Pow (-0.54) favors miscibility in polar solvents, but salting-out or低温 extraction induces phase separation .

Q. What are the implications of contradictory data regarding the thermal stability and decomposition pathways of acetonitrile derivatives like this compound?

  • Methodological Answer :

  • Thermal Limits : Reported decomposition temperatures range from 524°C (pure acetonitrile) to lower thresholds (≈300°C) for indole derivatives due to C–Cl bond lability .
  • Analytical Strategies : Use TGA-DSC coupled with GC-MS to identify decomposition products (e.g., HCN, chlorinated aromatics) .
  • Mitigation : Avoid prolonged heating (>200°C) during synthesis; employ inert atmospheres to suppress oxidative degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability data for this compound?

  • Methodological Answer :

  • Contextual Validation : Cross-reference experimental conditions (e.g., pH, ionic strength) from literature. For example, acetonitrile-water miscibility conflicts arise from salt concentrations .
  • Replication Studies : Conduct controlled solubility assays under standardized conditions (25°C, 1 atm) .
  • Computational Modeling : Predict solubility parameters using COSMO-RS or Hansen solubility models to reconcile empirical contradictions .

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